1-Hexyl-1H-pyrazol-4-amine
Overview
Description
1-Hexyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C9H17N3. It belongs to the class of pyrazoles, which are characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 1-Hexyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hexylhydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Hexyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Hexyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting enzymes and receptors involved in inflammation and cancer.
Organic Synthesis: This compound is used as an intermediate in the synthesis of more complex heterocyclic systems, which are valuable in drug discovery and development.
Materials Science: Pyrazole derivatives, including this compound, are explored for their potential use in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-Hexyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes such as cyclooxygenase (COX) or kinases involved in signaling pathways. The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
1-Hexyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazol-4-amine: This compound has a methyl group instead of a hexyl group, which may result in different pharmacokinetic and pharmacodynamic properties.
4-Amino-1-methylpyrazole: This derivative has an amino group at the 4-position and a methyl group at the 1-position, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its hexyl substituent, which can impart distinct lipophilicity and steric effects, potentially enhancing its interaction with biological targets and its overall efficacy in various applications .
Properties
IUPAC Name |
1-hexylpyrazol-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-2-3-4-5-6-12-8-9(10)7-11-12/h7-8H,2-6,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDPYQIFDIXABS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C(C=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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